![molecular formula C26H33N3O B4764304 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide](/img/structure/B4764304.png)
4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide
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Overview
Description
4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, phenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperazine derivative with a phenylprop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces saturated compounds.
Scientific Research Applications
4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O/c1-21(2)23-13-8-14-24(20-23)26(3,4)27-25(30)29-18-16-28(17-19-29)15-9-12-22-10-6-5-7-11-22/h5-14,20H,1,15-19H2,2-4H3,(H,27,30)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKAWLEMNHXDB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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